Silicic acid, aluminum salt

Description

Historical Trajectories in Aluminosilicate (B74896) Science

The scientific journey into aluminosilicates began in 1756 with the discovery of the first zeolite mineral, stilbite, by Swedish mineralogist Axel Fredrik Cronstedt. wiley-vch.de He identified zeolites as a new class of hydrated aluminosilicates containing alkali and alkaline earth metals. wiley-vch.de The term "zeolite" was coined from the Greek words "zeo" (to boil) and "lithos" (a stone), describing the mineral's tendency to release steam when heated. wiley-vch.dewikipedia.org

Early studies in the late 18th and 19th centuries further characterized the properties of these minerals, including their adsorption capabilities and the phenomenon of reversible cation exchange. wiley-vch.de A pivotal moment came in 1862 when St. Claire Deville accomplished the first hydrothermal synthesis of a zeolite, levynite. wiley-vch.de The concept of the open, porous framework of dehydrated zeolites was proposed by Friedel in 1896, who observed their ability to adsorb various liquids. wiley-vch.de

The 20th century witnessed a surge in aluminosilicate research, particularly with the advent of industrial applications. The first synthetic zeolite structure was reported by Richard Barrer. wikipedia.org A significant breakthrough occurred in the 1940s with R. M. Milton's development of a low-temperature, low-pressure hydrothermal crystallization method for producing alkali aluminosilicate gels. taylorandfrancis.com The commercial production of zeolites began in the 1950s, marking their transition into critical components for industrial processes. rsc.orgresearchgate.net The nomenclature and classification of clay minerals, another significant group of aluminosilicates, saw substantial development in the mid-20th century, with international committees established to standardize terminology. minsocam.org

Evolution of Research Paradigms and Theoretical Frameworks

Research paradigms in aluminosilicate science have evolved from initial mineralogical classification to a deep, molecular-level understanding of their structure-property relationships. Initially, research focused on the macroscopic properties and geological origins of natural minerals. The development of synthetic methods in the mid-20th century shifted the focus towards creating materials with tailored properties for specific applications. wikipedia.org

The introduction of organic templates, such as quaternary ammonium (B1175870) cations in the 1960s, revolutionized zeolite synthesis, enabling the creation of high-silica zeolites with novel framework structures. taylorandfrancis.com This led to a paradigm shift from relying on naturally occurring minerals to the rational design of synthetic zeolites with specific pore sizes and catalytic activities.

Theoretical frameworks have also advanced significantly. The "iron-sulfur world" theory, for example, posits that minerals like iron sulfides played a catalytic role in the prebiotic evolution of complex organic molecules. nih.gov Computational modeling, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for understanding the complex structures and reaction mechanisms at the atomic level. nih.govresearchgate.net These computational approaches allow researchers to predict material properties, simulate synthesis processes, and investigate the interactions between aluminosilicates and other molecules with high accuracy. nih.govresearchgate.net Recent research has also focused on the role of hydrated silicate (B1173343) ionic liquids in zeolite crystallization, providing new insights into the nucleation and growth mechanisms. wikipedia.orgresearchgate.net

Classification and Nomenclature in Academic Discourse

Aluminosilicates are broadly classified based on their structure into crystalline, amorphous, and nanostructured materials. The International Mineralogical Association (IMA) oversees the official nomenclature of minerals, including aluminosilicates, to ensure consistency in scientific communication. mineralogy-ima.orgmindat.org

Crystalline aluminosilicates possess a highly ordered, three-dimensional arrangement of atoms.

Zeolites are microporous, crystalline aluminosilicates with well-defined framework structures composed of corner-sharing AlO₄ and SiO₄ tetrahedra. wikipedia.orgbrin.go.id These interconnected tetrahedra form channels and cavities of molecular dimensions, giving zeolites their characteristic molecular sieving properties. brin.go.id The framework has a net negative charge, which is balanced by cations located in the pores. wikipedia.org There are over 253 unique zeolite frameworks identified by the International Zeolite Association (IZA), each with a specific three-letter code. wikipedia.org Synthetic zeolites are often preferred for commercial applications due to their purity and uniform particle size. brin.go.id

Interactive Data Table: Properties of Selected Zeolites

| Zeolite Type | Si/Al Ratio Range | Pore Size (Å) | Framework Density (T/1000 ų) |

| Zeolite A (LTA) | 1.0 - 2.0 | 4.1 | 12.9 |

| Faujasite (FAU) | 1.5 - 3.0 | 7.4 | 12.7 |

| Mordenite (MOR) | 5.0 - 10.0 | 6.5 x 7.0 | 17.2 |

| ZSM-5 (MFI) | 10 - ∞ | 5.1 x 5.5, 5.3 x 5.6 | 17.9 |

Clay Minerals , such as kaolinite (B1170537) and bentonite (B74815), are another significant group of crystalline aluminosilicates. They are phyllosilicates, meaning they have a layered structure.

Kaolinite is a 1:1 clay mineral, consisting of one tetrahedral silica (B1680970) sheet linked to one octahedral alumina (B75360) sheet. mdpi.com It has a low specific surface area and cation exchange capacity compared to other clays (B1170129). mdpi.comjournalssystem.com

Bentonite is a type of clay that is primarily composed of montmorillonite, a 2:1 clay mineral. mdpi.comuq.edu.au Montmorillonite has a structure of two tetrahedral silica sheets sandwiching an octahedral alumina sheet. This structure allows for the substitution of cations, resulting in a net negative charge that is balanced by exchangeable cations in the interlayer space, giving it a high specific surface area and swelling capacity. mdpi.com

Interactive Data Table: Comparative Properties of Kaolinite and Bentonite

| Property | Kaolinite | Bentonite (Montmorillonite) |

| Clay Mineral Type | 1:1 | 2:1 |

| Specific Surface Area (m²/g) | ~9.51 mdpi.com | ~38.7 mdpi.com |

| Cation Exchange Capacity (meq/100g) | Low | High |

| Swelling Capacity | Low | High |

Amorphous aluminosilicates lack the long-range atomic order characteristic of crystalline materials.

Aluminosilicate Glasses are non-crystalline solids that are often intermediate in properties and cost between pure silica glass and common soda-lime-silica glasses. britannica.com They are used in applications requiring high thermal resistance, such as in glass fibers for reinforced plastics and thermal insulation. britannica.com The introduction of alumina into the silica network can significantly alter the material's properties. acs.org

Aluminosilicate Gels are formed through chemical polymerization at room temperature, often via a sol-gel process. researchgate.net These gels can be converted into glasses or ceramics by thermal treatment. researchgate.net The microstructure of amorphous aluminosilicate gels can serve as a precursor for the crystallization of zeolites. irb.hr

Aluminosilicate Composites involve the combination of aluminosilicates with other materials to create a new material with enhanced properties. For example, aluminosilicate fibers are used as reinforcement in aluminum matrix composites to improve their mechanical properties. researchgate.net

Nanostructured aluminosilicates are materials with structural features on the nanometer scale. These materials often exhibit unique properties due to their high surface-area-to-volume ratio. They can be synthesized through various methods, including the geopolymerization of materials like fly ash. researchgate.netcore.ac.uk Research has shown that nanostructured aluminosilicates can be produced with varying particle sizes and surface areas depending on the synthesis conditions. vvsu.rucambridge.org For example, aluminosilicate powders synthesized by a two-step sol-gel method can have a large specific surface area of 430 m²/g. mdpi.com These materials have potential applications in catalysis, adsorption, and medicine. researchgate.net

Interactive Data Table: Synthesis and Properties of Nanostructured Aluminosilicates

| Synthesis Method | Precursors | Particle/Pore Size | Specific Surface Area (m²/g) |

| Two-step sol-gel mdpi.com | Sodium silicate, Aluminum nitrate (B79036) | Mesoporous | 430 |

| Co-precipitation mdpi.com | Sodium silicate, Aluminum nitrate | Sharp-edged particles | 158 |

| F108 Template cambridge.org | F108, Al₂O₃, SiO₂ | 15.33 nm | 137.62 |

| Geopolymerization core.ac.uk | Metakaolin, Sodium silicate | - | - |

Interdisciplinary Significance in Contemporary Materials Science and Engineering

Aluminosilicates are of immense interdisciplinary importance, with applications spanning materials science, chemistry, geology, and engineering.

In materials science , they are crucial for the development of advanced materials. Zeolites are widely used as catalysts in the petrochemical industry for processes like fluid catalytic cracking, and as adsorbents for separation and purification. rsc.orgmdpi.com Aluminosilicate fibers are key components in high-strength, lightweight composite materials for the aerospace and automotive industries. researchgate.net Aluminosilicate glasses are essential for manufacturing durable screens for electronic devices. wikipedia.org

In environmental engineering , aluminosilicates play a vital role in pollution control and remediation. Zeolites and clay minerals are used for water purification to remove heavy metal ions and other contaminants. brin.go.idjournalssystem.com They are also being explored for CO₂ capture and storage. mdpi.com The development of alkali-activated materials, or geopolymers, from aluminosilicate precursors offers a more sustainable alternative to traditional Portland cement, potentially reducing carbon dioxide emissions. bohrium.com

In the chemical industry , aluminosilicates serve as catalysts and catalyst supports, enabling a wide range of chemical reactions with high efficiency and selectivity. wikipedia.org Their porous nature and tunable acidity make them ideal for shaping chemical processes.

The study of aluminosilicates continues to be a vibrant area of research, with ongoing efforts to synthesize novel structures with enhanced properties for a variety of advanced applications.

Structure

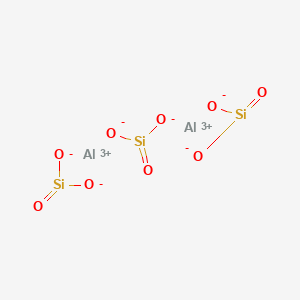

2D Structure

Properties

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Engineering

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a prevalent method for crystallizing aluminum silicates from aqueous solutions under high temperature and pressure. This technique mimics the natural formation of zeolites and clays (B1170129), offering a versatile route to a variety of crystalline phases.

The crystalline phase of the final aluminum silicate (B1173343) product is highly dependent on the specific conditions of the hydrothermal reaction. Key parameters such as temperature, pressure, pH, and the molar ratios of reactants (e.g., SiO₂/Al₂O₃) play a determinative role in the nucleation and growth of different crystal structures. nih.govrsc.org

Research has demonstrated that variations in these conditions can lead to the selective formation of different aluminosilicate (B74896) minerals. For instance, at temperatures between 100°C and 250°C, with a pH greater than 12, zeolite N can be formed. google.com In other studies, boehmite (AlOOH) has been shown to form at 150°C and 200°C after 12 hours of reaction time. mdpi.com Furthermore, the synthesis of kaolinite (B1170537) group minerals is significantly influenced by pH, with ordered kaolinite forming at low pH and halloysite (B83129) at high pH. nih.gov The pressure is another critical factor; for example, with similar starting mixtures, analcime (a zeolite) was synthesized at 2 kbar, while beidellite (B77351) (a clay) was formed at 1 kbar. researchgate.net

The following table summarizes the influence of various reaction conditions on the resulting crystalline phase of aluminum silicate, based on findings from several studies.

| Si/Al Ratio | Temperature (°C) | Pressure | pH | Duration | Resulting Crystalline Phase |

| 1.0 - 5.0 | 100 - 250 | > 1 atm | > 12 | 1 min - 100 hrs | Zeolite N google.com |

| Not Specified | 150 - 200 | Not Specified | Not Specified | 12 hrs | Boehmite mdpi.com |

| 1:1 (Al/Si) | Not Specified | Not Specified | Low | Not Specified | Ordered Kaolinite nih.gov |

| 1:1 (Al/Si) | Not Specified | Not Specified | High | Not Specified | Halloysite nih.gov |

| Not Specified | Not Specified | 2 kbar | Not Specified | Not Specified | Analcime researchgate.net |

| Not Specified | Not Specified | 1 kbar | Not Specified | Not Specified | Beidellite researchgate.net |

Structure-directing agents (SDAs) and organic templates are often employed in hydrothermal synthesis to guide the formation of specific microporous and mesoporous structures, such as zeolites. acs.orgrsc.org These organic molecules act as templates around which the inorganic aluminosilicate framework assembles. The size, shape, and charge distribution of the SDA molecule can determine the pore architecture of the final product. nih.gov

A variety of organic compounds can be used as SDAs, and in some cases, composite templates are utilized to enhance the synthesis process. For example, a composite template of P123/poly(vinyl alcohol) (PVA) has been shown to improve the efficiency of the synthesis of hydrothermally stable mesoporous aluminosilicates. figshare.com While SDAs are effective, their high cost and potential environmental impact have driven research into template-free synthesis routes. researchgate.net Seed-assisted approaches, for instance, can significantly reduce the amount of organic template required. rsc.org

The crystallization of aluminum silicates under hydrothermal conditions is a complex process involving the dissolution of precursors, nucleation of new crystalline phases, and subsequent crystal growth. The study of crystallization kinetics provides valuable insights into the mechanisms governing these transformations and allows for the optimization of synthesis parameters.

The Avrami equation is commonly used to describe the kinetics of isothermal crystallization, providing information about the nucleation and growth mechanism through the Avrami parameter (n). nih.gov Non-isothermal methods, such as differential thermal analysis (DTA), are also employed to determine key kinetic parameters like the activation energy of crystallization (Ea). nih.gov

For instance, the apparent activation energy for the crystallization of leucite and kalsilite from amorphous aluminosilicate precursors has been determined to be 403.32 kJ/mol and 373.10 kJ/mol, respectively. acs.org In another study on lithium calcium aluminosilicate glass, the activation energies for crystal growth were found to be 249.4 kJ/mole (isothermal) and 215.9 kJ/mole (non-isothermal). tandfonline.com These kinetic parameters are crucial for understanding and controlling the crystallization process to achieve the desired material properties.

The table below presents a summary of kinetic parameters for the crystallization of various aluminum silicate systems.

| Material System | Method | Activation Energy (Ea) (kJ/mol) | Avrami Parameter (n) | Crystallization Mechanism |

| Leucite | Isothermal | 403.32 acs.org | Not Specified | Pseudo-zero-rate kinetics acs.org |

| Kalsilite | Isothermal | 373.10 acs.org | Not Specified | Pseudo-zero-rate kinetics acs.org |

| Lithium Calcium Aluminosilicate | Isothermal & Non-isothermal | 249.4 & 215.9 tandfonline.com | ~1 | Rod-like growth controlled by diffusion tandfonline.com |

| CaO-Al₂O₃-SiO₂ (from zeolite) | Non-isothermal (DTA) | 406 - 428 nih.gov | 3.33 nih.gov | Not Specified |

| CaO-Al₂O₃-SiO₂ (from pumice) | Non-isothermal (DTA) | 356 - 378 nih.gov | 2.89 nih.gov | Not Specified |

| Lithium Aluminosilicate (CeO₂ added) | Non-isothermal | 282 ± 7 researchgate.net | 3.2 ± 0.2 researchgate.net | Not Specified |

| Lithium Aluminosilicate (no CeO₂) | Non-isothermal | 323 ± 7 researchgate.net | 2.8 ± 0.2 researchgate.net | Not Specified |

Sol-Gel Processing Techniques

Sol-gel processing is a versatile chemical solution method used for the synthesis of a wide variety of materials, including aluminum silicates. This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The sol-gel process offers excellent control over the final product's purity, homogeneity, and textural properties at relatively low temperatures. nih.gov

To achieve greater control over the particle size, morphology, and porosity of aluminum silicates, two-step sol-gel methods have been developed. nih.gov These methods typically involve separate hydrolysis and condensation steps, allowing for more precise manipulation of the gelation process. For example, a two-step sol-gel method using ammonia (B1221849) has been successful in synthesizing mesoporous aluminum silicate powder with a high specific surface area of 430 m²/g. nih.gov

The control of porosity in sol-gel derived materials is a key area of research, as it directly impacts their performance in applications such as catalysis and adsorption. rsc.org Strategies to control porosity often focus on managing the packing of primary particles or polymers during gelation and the subsequent collapse of the gel network upon drying. unm.edu By carefully controlling the synthesis parameters in a two-step process, it is possible to tailor the pore structure to be predominantly microporous or mesoporous. researchgate.net

The following table provides a comparison of the properties of aluminum silicate powders synthesized by co-precipitation and a two-step sol-gel method.

| Synthesis Method | Specific Surface Area (m²/g) | Porosity | Morphology |

| Co-precipitation | 158 nih.gov | Not specified as mesoporous | Sharp-edged, glassy particles nih.gov |

| Two-Step Sol-Gel | 430 nih.gov | Mesoporous nih.gov | Uniformly sized particles nih.gov |

The gelation and condensation stages of the sol-gel process are influenced by a multitude of factors that ultimately determine the structure and properties of the final aluminum silicate material. These factors include the choice of precursors (e.g., alkoxides), the water-to-alkoxide ratio, the type and concentration of the catalyst (acid or base), pH, temperature, and the solvent used. dtic.milmdpi.comresearchgate.net

The pH of the reaction medium is a critical parameter that affects the rates of hydrolysis and condensation. mdpi.com Acidic conditions generally lead to slower condensation and result in more linear, weakly branched polymers, while basic conditions promote faster condensation around more highly substituted centers, leading to more compact, particulate sols. researchgate.net The concentration of reactants and the temperature also play significant roles in the kinetics of the sol-gel process, influencing the size of the primary particles and the final pore structure of the gel. mdpi.com

Co-precipitation Syntheses

Co-precipitation is a widely utilized method for synthesizing aluminum silicate, involving the simultaneous precipitation of silica (B1680970) and alumina (B75360) precursors from a solution. google.com This technique is valued for its relative simplicity and scalability. The process typically involves preparing separate aqueous solutions of an aluminum salt, such as aluminum nitrate (B79036) nonahydrate, and a silicate salt, like sodium silicate. mdpi.comnih.gov The aluminum silicate is then precipitated by combining these solutions, often by adding the sodium silicate solution to the aluminum nitrate solution under controlled conditions. mdpi.comnih.gov

The mechanism of silicate removal and aluminum silicate formation during co-precipitation is complex and highly dependent on the synthesis conditions, particularly the initial silicon-to-aluminum (Si/Al) molar ratio. nih.govresearchgate.netnih.gov Research has shown that two primary mechanisms are at play: adsorption and precipitation. nih.govresearchgate.netelsevierpure.com

At low Si/Al molar ratios (less than 2) , the dominant mechanism is the adsorption of silicate onto freshly formed aluminum hydroxide (B78521), specifically boehmite. nih.govresearchgate.netnih.gov

At high Si/Al molar ratios (greater than 2) , the primary mechanism shifts to the precipitation of a poorly crystalline aluminum silicate, akin to kaolinite. nih.govresearchgate.netnih.gov

The co-precipitation process is characterized by a rapid initial uptake of silicate within seconds, followed by a much slower uptake phase that can last several hours. nih.govnih.govelsevierpure.com The initial rate of silicate removal is notably higher in the co-precipitation process compared to simple adsorption onto pre-formed aluminum hydroxide. nih.govnih.govelsevierpure.com This enhanced efficiency is attributed to the increased adsorption to boehmite and the rapid precipitation of the kaolinite-like phase. nih.govelsevierpure.com

However, materials synthesized via co-precipitation often exhibit certain structural characteristics. For instance, aluminum silicate powder produced by this method can have a relatively low specific surface area (e.g., 158 m²/g) and particles with a sharp, glassy appearance. mdpi.comnih.gov Strict control over pH and precursor concentrations is crucial for achieving effective and consistent synthesis. nih.govnih.govelsevierpure.com

| Initial Si/Al Molar Ratio | Predominant Mechanism | Resulting Solid Phase |

|---|---|---|

| <2 | Adsorption | Silicate adsorbed to Boehmite |

| >2 | Precipitation | Poorly crystalline Kaolinite |

Green and Sustainable Synthesis Routes

In a move towards more sustainable and cost-effective production, researchers have focused on using abundant, naturally occurring minerals as precursors for aluminum silicate synthesis. Bentonite (B74815) and perlite (B1173460), which are natural aluminosilicates, have emerged as promising low-cost alternatives to expensive chemical-grade reagents like tetraethyl orthosilicate (B98303) (TEOS). mdpi.comnih.govmdpi.com

Bentonite, a type of clay rich in montmorillonite, can be used as a primary silica and alumina source. mdpi.comnih.govgoogle.com The synthesis process often involves an initial acid leaching step to extract aluminum salts, followed by an alkaline leaching of the filter cake to obtain a water glass (sodium silicate) solution. google.com These two solutions are then reacted to synthesize superfine aluminum silicate. google.com This approach not only lowers production costs and energy consumption but also represents a form of wilkinite deep processing and comprehensive utilization. google.com In other variations, bentonite is used to partially or fully replace TEOS in template-assisted synthesis, creating mesoporous aluminosilicate composites. mdpi.comnih.gov The amount of bentonite used directly influences the chemical composition of the final material, with higher bentonite content leading to increased alumina and iron oxide in the product. mdpi.com

Perlite, a volcanic glass with high reactive silica content, is another viable natural precursor. mdpi.com A two-step hydrothermal process can be employed to convert perlite into high-quality zeolitic aluminum silicates. mdpi.com In the first step, perlite powder is treated with a sodium hydroxide solution to precipitate zeolites and produce a silicon-rich solution. mdpi.com In the second step, the Si:Al molar ratio of this solution is adjusted with sodium aluminate to synthesize specific zeolites, such as Zeolite A (LTA), with high conversion efficiency. mdpi.com

| Precursor Type | Examples | Advantages | Typical Process Steps |

|---|---|---|---|

| Conventional | TEOS, Aluminum Nitrate | High purity, predictable reactivity | Sol-gel, Co-precipitation |

| Natural (Green) | Bentonite, Perlite | Low cost, abundant, sustainable | Acid/alkali leaching, hydrothermal alteration, alkali fusion |

Lowering the synthesis temperature is a key aspect of green chemistry, as it reduces energy consumption and associated costs. Low-temperature routes for producing aluminum silicates have been successfully developed. For example, amorphous glassy aluminosilicates, also referred to as inorganic polymer glass, can be formed at temperatures below 100°C. researchgate.net This process involves reacting a dehydroxylated clay like metakaolinite with an alkaline sodium silicate solution. researchgate.net The resulting material is an amorphous polymer consisting of randomly distributed SiO₄ and AlO₄ tetrahedra. researchgate.net

For ceramic applications, porous aluminosilicate ceramics have been synthesized at relatively low temperatures ranging from 800-1000°C. researchgate.net This method involves impregnating a polyurethane sponge with a slurry containing kaolin (B608303), feldspar, silica, and fusible glass. researchgate.net The subsequent heat treatment causes the stage-by-stage formation of low-temperature eutectics and the thermal destruction of the polyurethane sponge, leaving behind a porous ceramic structure. researchgate.net

Template-Assisted Synthesis of Mesoporous and Microporous Structures

To create aluminum silicates with controlled porosity, particularly in the mesoporous range (2-50 nm), template-assisted synthesis is employed. Non-ionic surfactants are frequently used as structure-directing agents due to their low cost, low toxicity, and biodegradability. orientjchem.orgrsc.org The synthesis mechanism involves the self-assembly of surfactant molecules into micelles in a solution containing silica and alumina precursors. researchgate.net These micelles act as a template, and the inorganic species hydrolyze and condense around them. researchgate.net Subsequent removal of the surfactant template, typically through calcination, leaves behind a porous inorganic framework. researchgate.net

A variety of non-ionic surfactants have been used, including polyethylene (B3416737) glycol-polypropylene glycol-polyethylene glycol block copolymers (like Pluronic F108) and fatty alcohol polyoxyethylene ethers (like C₁₆EO₈). researchgate.netrsc.org The choice of surfactant and the control of synthesis parameters—such as temperature, pH, and precursor concentrations—are critical for tailoring the final properties of the material, including its surface area, pore volume, and average pore size. researchgate.net For example, in a synthesis using F108 as a template, a sodium hydroxide concentration of 11 mol/L and a crystallization temperature of 130°C yielded a material with a specific surface area of 137.62 m²/g and an average pore size of 15.33 nm. researchgate.net

| Synthesis Parameter | Value | Resulting Property | Value |

|---|---|---|---|

| NaOH Concentration | 11 mol/L | Specific Surface Area | 137.62 m²/g |

| Crystallization Temperature | 130 °C | Average Pore Volume | 0.27 cm³/g |

| - | - | Average Pore Size | 15.33 nm |

Beyond mesoporous materials, advanced synthesis techniques can create even more complex pore architectures, such as super-microporous (pore size 1-2 nm) and hierarchical systems. nih.govnih.govnih.gov Super-microporous materials bridge the gap between microporous zeolites (<1 nm) and mesoporous oxides (>2 nm). nih.govnih.gov Hierarchical structures contain multiple levels of porosity (e.g., micropores and mesopores), which can enhance accessibility and diffusion within the material. nih.govacs.org

One method to achieve these structures is the Evaporation-Induced Self-Assembly (EISA) strategy, using templates like fatty alcohol polyoxyethylene ether. nih.govnih.gov By carefully selecting solvents (e.g., methanol, ethanol) and precursors, super-microporous titania-alumina materials with high surface areas (up to 396 m²/g) have been synthesized. nih.govnih.gov

Hierarchically porous aluminosilicates can be synthesized by varying parameters such as temperature and aluminum concentration in the presence of a single structure-directing agent, such as an imidazole-based surfactant. nih.govacs.org By adjusting these conditions, a range of products can be obtained, from amorphous layered silica-alumina with high surface area (800 m²/g) to highly crystalline, hierarchically porous zeolites. nih.govacs.org These materials exhibit both micropores (around 0.58 nm) and a distribution of mesopores. nih.govacs.org

Geopolymerization Processes

Geopolymerization is a chemical process that transforms amorphous aluminosilicate materials into a three-dimensional, covalently bonded network. This process is typically initiated by a highly alkaline solution and can often proceed at ambient or slightly elevated temperatures.

Ambient Temperature Synthesis of Ceramic-like Aluminosilicates

The synthesis of ceramic-like aluminosilicates at room temperature is a key advantage of geopolymer technology. This process involves the reaction of a solid aluminosilicate source with a concentrated alkaline solution, which facilitates the dissolution of the precursor and subsequent polycondensation into a hardened material. unimore.it

The primary components for this synthesis are:

Aluminosilicate Precursors: These are materials rich in silicon and aluminum. Common examples include metakaolin, fly ash, and ground granulated blast furnace slag (GGBS). mdpi.com The reactivity of these precursors is a critical factor, influencing setting times and the properties of the final product. researchgate.net

Alkaline Activators: Highly alkaline solutions are used to dissolve the aluminosilicate source. These are typically solutions of alkali hydroxides (like sodium hydroxide) and alkali silicates (like sodium silicate). mdpi.comchula.ac.th

The process begins with the dissolution of the aluminosilicate material in the alkaline solution, which breaks down the Si-O-Si and Si-O-Al bonds. This is followed by the formation of a gel phase as silicate and aluminate species condense. Finally, a polycondensation reaction occurs, where these species rearrange and form a rigid, three-dimensional aluminosilicate network, resulting in a hard, ceramic-like material. mdpi.com Monoliths that set rapidly and harden at ambient temperature can be prepared through sol-gel type condensation reactions between sodium silicate and a sodium aluminate solution. fao.org

The properties of the resulting geopolymers can be tailored by adjusting factors such as the Si/Al ratio, the concentration of the alkaline activator, and the curing conditions. mdpi.com For instance, research has shown that specific mixing proportions of precursors can yield compressive strengths over 30 MPa under ambient curing conditions. researchgate.net

| Factor | Description | Impact on Final Product | Source |

|---|---|---|---|

| Precursor Reactivity | The rate and extent to which the aluminosilicate source dissolves in the alkaline activator. GGBS is often more reactive than fly ash at ambient temperatures. | Affects setting time and early strength development. Higher reactivity can lead to faster setting. | researchgate.net |

| Alkaline Activator Concentration | The molarity of the alkali hydroxide solution and the ratio of alkali silicate to hydroxide. | Influences the dissolution of precursors and the rate of polycondensation. | mdpi.com |

| Si/Al Ratio | The molar ratio of silicon to aluminum in the overall mixture. | Determines the structure and properties of the geopolymer network. | mdpi.com |

| Curing Conditions | Temperature and humidity during the hardening process. | Ambient temperature curing is a key feature, but conditions can still influence the final mechanical properties. |

Formation of Nanostructured Geopolymers

The inherent versatility of the geopolymerization process allows for the synthesis of nanostructured aluminosilicate materials. unimore.it The nanostructure of geopolymers is characterized by the arrangement of the aluminosilicate tetrahedral networks, which are typically amorphous to semi-crystalline. unimore.it

The formation of these nanostructures is governed by the chemistry of the geopolymer formulation. By carefully controlling the synthesis conditions, it is possible to tailor the nanostructure to achieve specific functionalities. Key to this control is the understanding of the Si/Al substitution within the geopolymer framework. Introducing aluminum into the silicate network leads to specific changes in chemical shifts that can be observed through analytical techniques, allowing for an assessment of the ordering at the nanoscale. unimore.it

The facile synthesis conditions and the abundance of precursors make geopolymer chemistry a promising avenue for developing new nanostructured materials for large-scale applications. unimore.it

Novel Synthetic Approaches

Beyond geopolymerization, other advanced methods are being employed to synthesize aluminum silicate materials, particularly for applications requiring high purity, specific morphologies like core-shell nanoparticles, or thin films.

Nonthermal Plasma Synthesis of Core-Shell Nanoparticles

Nonthermal plasma synthesis is an all-gas-phase approach for producing high-purity, heterostructured nanoparticles. umn.edunih.gov This method is particularly effective for creating aluminum-silica (Al-SiO₂) core-shell nanoparticles, which are of interest for their enhanced energetic and optical properties. umn.edunih.gov

The synthesis is typically carried out in a radiofrequency (RF)-driven capacitively coupled plasma reactor. umn.edunih.gov The process involves the following:

Precursors: Gaseous precursors are introduced into the plasma. For Al-SiO₂ nanoparticles, common precursors are aluminum trichloride (B1173362) (AlCl₃) vapor and silane (B1218182) (SiH₄) diluted in a carrier gas like argon. umn.edunih.gov

Plasma Reaction: In the plasma environment, the precursor molecules are dissociated, leading to the nucleation and growth of nanoparticles. Nonthermal plasmas can generate the necessary radical species at low temperatures. nsf.gov

Morphology Control: By varying plasma parameters such as RF power and the flow rate of the silane precursor, it is possible to control the morphology and composition of the resulting nanoparticles. umn.edunih.gov This allows for the tunable synthesis of Al-SiO₂ core-shell particles, as well as other structures like Si-Al₂O₃ core-shell and Al-Si Janus particles. umn.edunih.gov

Characterization using techniques like scanning transmission electron microscopy (STEM) and energy-dispersive X-ray spectroscopy (EDS) confirms the core-shell structure and allows for the determination of the Al:Si ratio, which can be varied over a wide range. umn.edunih.govmdpi.com A key advantage of this method is the passivation of the aluminum nanoparticle core with a silica shell, which prevents the formation of a native oxide layer and can increase the oxidation temperature from 535 °C for bare Al to 585 °C for Al-SiO₂ core-shell particles. umn.edunih.gov

| Parameter | Precursors | Effect on Nanoparticle Properties | Source |

|---|---|---|---|

| RF Power | AlCl₃, SiH₄ | Influences the dissociation of precursors and the energy of the plasma, affecting nanoparticle composition and morphology. | umn.edunih.gov |

| Dilute SiH₄ Flow Rate | AlCl₃, SiH₄ | Controls the availability of silicon species, allowing for tuning of the shell thickness and the overall Al:Si ratio. | umn.edunih.gov |

| Residence Time | AlCl₃, Ar | Short residence times (tens of milliseconds) are crucial for forming Al particles in the 10-20 nm size range. | nsf.gov |

| Pressure | AlCl₃, Ar | Pressures above 4.7 Torr are required to form Al particles with narrow size distributions. | nsf.gov |

Chemical Vapor Deposition and Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, typically in the form of thin films. For aluminum silicate, Metal-Organic Chemical Vapor Deposition (MOCVD) is a commonly used variant.

Atmospheric pressure MOCVD has been successfully used to grow aluminum silicate, (Al₂O₃)ₓ(SiO₂)ᵧ, thin films. bohrium.comrsc.org This process utilizes a volatile metal-organic precursor, such as [Al(OSiEt₃)₃]₂. bohrium.comrsc.org The precursor is transported in a vapor phase to a substrate where it thermally decomposes, leading to the deposition of a thin film.

The deposited films often consist of a mixture of aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and an aluminosilicate phase. bohrium.comrsc.org Evidence from studies using low-temperature CVD (<400 °C) on silicon substrates suggests the formation of a thin aluminum silicate layer, composed of Al-O-Si bond units, at the interface between the silicon substrate and the Al₂O₃ layer. ufrgs.braip.org This interfacial silicate layer is thought to result from reactions between the silicon and hydroxyl groups that form on the surface during the oxidation of the adsorbed precursor. aip.org

The properties of the deposited films, such as their mechanical and structural characteristics, are influenced by the deposition temperature. bohrium.com Analytical techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) are used to characterize the composition and structure of the films. bohrium.comrsc.orgaip.org

Structural Elucidation and Advanced Characterization Techniques

The characterization of silicic acid, aluminum salt—a compound often found in amorphous or poorly crystalline states—relies heavily on techniques that can probe its structure at different length scales. X-ray diffraction and scattering methods are fundamental in identifying crystalline phases, analyzing nanoscale ordering, and characterizing amorphous structures.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary technique for investigating the long-range atomic order in aluminum silicate (B1173343) materials. The resulting diffraction pattern serves as a fingerprint for identifying crystalline phases and assessing the degree of crystallinity.

In many synthetic preparations, aluminum silicate presents as an amorphous material. researchgate.netnih.gov This is characterized in a PXRD pattern by the absence of sharp Bragg peaks and the presence of a broad, diffuse halo. For instance, synthesized aluminum silicate powders have shown a broad peak centered around a 2θ value of 25 degrees, which is indicative of an amorphous phase. nih.gov Similarly, some natural amorphous aluminum silicates used as catalytic supports exhibit a non-crystalline broad scattering peak between 22° and 35° in their XRD patterns. researchgate.net

However, under specific conditions such as heat treatment (sintering) or particular synthesis routes, crystalline phases can form. sci-hub.stunila.ac.id For example, amorphous precursors can be transformed into crystalline phases like mullite (B73837) and quartz at elevated temperatures. unila.ac.id One study documented the formation of a crystalline aluminum silicate hydroxide (B78521) (Al₂Si₂O₅(OH)₄) phase, identified by sharp diffraction peaks at 2θ values of 38.1°, 44.4°, and 64.5°. sci-hub.st The phase purity of the bulk sample is crucial for correlating the material's structure with its properties, and PXRD is the definitive method for this assessment. ncl.ac.uk

| Phase | Crystallinity | Characteristic PXRD Features | Reference 2θ Values (°) |

|---|---|---|---|

| Synthetic Aluminum Silicate | Amorphous | Broad, diffuse halo | ~22-35 |

| Aluminum Silicate Hydroxide | Crystalline | Sharp diffraction peaks | 38.1, 44.4, 64.5 |

| Mullite (from precursor) | Crystalline | Characteristic diffraction peaks | - |

| Quartz (from precursor) | Crystalline | Characteristic diffraction peaks | - |

Small-Angle X-ray Scattering (SAXS) for Mesostructure Analysis

While PXRD probes atomic-level periodicity, Small-Angle X-ray Scattering (SAXS) investigates larger structural features on the nanometer to micrometer scale (typically 1-100 nm). malvernpanalytical.com This makes it an ideal technique for analyzing the mesostructure of materials like aluminum silicate, especially those with porous architectures. researchgate.net

SAXS provides information on the size, shape, and arrangement of nanoparticles, pores, and other nanoscale inhomogeneities. mat-cs.com The technique relies on detecting differences in electron density within a material, such as that between the solid aluminosilicate (B74896) framework and the empty pore spaces. researchgate.net For mesoporous silicates, SAXS can determine parameters like the unit cell size and the type of ordered structure. researchgate.net It is a non-destructive, bulk measurement technique that provides statistically significant data on nanoscale features. dtic.mil The analysis of SAXS data can reveal whether precipitates or pores are spherical, disc-shaped, or have other morphologies, and can quantify their size and volume fraction. dtic.mil

Wide-Angle X-ray Diffraction (WAXRD) for Amorphous Structure

For amorphous materials that lack long-range order, Wide-Angle X-ray Diffraction (WAXRD), also known as Wide-Angle X-ray Scattering (WAXS), provides crucial information about the short-range order. WAXRD is complementary to SAXS, probing structures on the smaller length scale of interatomic distances. malvernpanalytical.com While a standard PXRD pattern of an amorphous aluminum silicate shows only a broad hump, WAXRD analysis can yield insights into the local atomic arrangement, such as the average bond lengths and coordination numbers within the disordered network. Studies have shown that wide-angle XRD patterns of amorphous aluminosilicates are characteristic of fine or amorphous particles of alumina-silica composites. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are essential for probing the chemical bonding, functional groups, and local coordination environments of atoms within the aluminum silicate structure. These methods provide details that are inaccessible by diffraction techniques, especially for amorphous materials.

Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds and functional groups present in aluminum silicate. encyclopedia.pub The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. youtube.com

The FTIR spectrum of aluminum silicate is dominated by strong absorption bands related to the vibrations of the aluminosilicate framework. Key characteristic bands include:

Si-O-Si Asymmetric Stretching: A strong, broad band typically located in the 1000–1100 cm⁻¹ region is a hallmark of the silica (B1680970) network. researchgate.netresearchgate.netmtak.hu Its position and shape can be influenced by the incorporation of aluminum into the silicate framework. researchgate.net

Al-O-Si Stretching: The presence of aluminum in the silicate network is confirmed by absorption bands corresponding to the stretching vibration of Al-O-Si bonds. These are often observed in the 700-800 cm⁻¹ range. nih.gov

Al-O Stretching: Vibrations associated with Al-O bonds in AlOₓ polyhedra (where x is typically 4 or 6) are found at lower wavenumbers, generally in the 630–850 cm⁻¹ range. mtak.hu

O-Si-O Bending: Bending vibrations of the O-Si-O groups typically appear as a band around 475 cm⁻¹. researchgate.netresearchgate.net

The precise position of these peaks can provide information about the structure, such as the degree of polymerization of the silicate network and the substitution of silicon by aluminum. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Si-O-Si Asymmetric Stretching | 1000 - 1100 | Characteristic of the silica framework |

| Al-O-Si Stretching | 700 - 800 | Confirms incorporation of Al into the silicate network |

| Al-O Stretching | 630 - 850 | Indicates AlOₓ polyhedral units |

| O-Si-O Bending | ~475 | Bending mode of the silicate tetrahedron |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State 27Al and 29Si NMR) for Coordination Environments and Connectivity

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for determining the local coordination environment and connectivity of specific atoms in aluminosilicates. By probing the 27Al and 29Si nuclei, NMR provides quantitative data on the structure at the atomic scale. researchgate.netcuni.cz

27Al NMR: This technique is highly sensitive to the coordination number of the aluminum atoms. The chemical shift of the 27Al signal directly corresponds to its geometric environment:

Tetrahedral (AlIV): Aluminum atoms coordinated to four oxygen atoms (i.e., substituting for silicon in the tetrahedral framework) typically resonate in the 50–80 ppm range. researchgate.netcuni.cz

Pentahedral (AlV): Five-coordinate aluminum, a less common environment, is also detectable.

Octahedral (AlVI): Aluminum coordinated to six oxygen atoms resonates in the 0–20 ppm range. researchgate.netcuni.cz

This distinction allows for the precise quantification of how aluminum is distributed between framework and non-framework positions.

29Si NMR: 29Si NMR provides detailed information about the connectivity of the silicon-oxygen tetrahedra. The chemical shift is sensitive to the number of neighboring silicon or aluminum atoms connected via oxygen bridges. This is often described using Qⁿ(mAl) notation, where 'n' is the number of bridging oxygens connecting to other tetrahedra and 'm' is the number of those neighboring tetrahedra that are centered by aluminum. For example, 29Si NMR can be used to quantify unreacted silica and various hydrated aluminosilicate products. researchgate.net

Together, 27Al and 29Si NMR, sometimes enhanced by double-resonance techniques like 29Si{27Al} TRAPDOR, provide a comprehensive picture of the atomic-level structure, including Si-O-Al linkages, which is fundamental to understanding the properties of this compound. rsc.org

| Nucleus | Coordination Environment | Typical Chemical Shift Range (ppm) |

|---|---|---|

| 27Al | Tetrahedral (4-coordinate) | 50 - 80 |

| Octahedral (6-coordinate) | 0 - 20 | |

| 29Si | Qⁿ(mAl) environments | Varies based on connectivity |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique utilized to analyze the elemental composition and the chemical and electronic states of the elements within the top few nanometers of the this compound surface. azooptics.com This non-destructive method relies on the photoelectric effect, where X-ray irradiation of the material's surface leads to the emission of core-level electrons. azooptics.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. azooptics.com Furthermore, shifts in these binding energies provide information about the oxidation state and local chemical environment of the atoms. azooptics.com

In the analysis of aluminum silicates, XPS is crucial for confirming the presence and chemical states of aluminum, silicon, and oxygen, and for elucidating the nature of the Al-O-Si bonding. The binding energies for the core electrons of these elements are characteristic. For instance, the Al 2p and Si 2p peaks are of particular interest. The binding energy for Al 2p in aluminum oxide is typically around 74.5 eV, while for Si 2p in silica (SiO₂), it is approximately 103.5 eV. thermofisher.comresearchgate.net In aluminum silicates, the binding energies of both Al 2p and Si 2p can shift due to the formation of Al-O-Si linkages. researchgate.net

Studies have shown that XPS can be used to quantitatively analyze the surface composition of aluminosilicates. acs.orgacs.org The relative intensities of the Al 2p, Si 2p, and O 1s peaks can be used to determine the surface Al/Si ratio. The O 1s spectrum is also informative, often showing multiple components that can be attributed to oxygen in Si-O-Si, Al-O-Al, and Si-O-Al environments. For example, the O 1s peak in aluminosilicates can be deconvoluted into components representing bridging and non-bridging oxygen atoms, providing deeper insight into the silicate network structure.

Table 1: Typical XPS Binding Energies for Elements in this compound

| Element | Orbital | Typical Binding Energy (eV) | Information Provided |

| Aluminum | Al 2p | ~74-75 | Presence and chemical state of aluminum; formation of Al-O-Si bonds. thermofisher.comresearchgate.net |

| Silicon | Si 2p | ~102-104 | Presence and chemical state of silicon; formation of Si-O-Al bonds. researchgate.net |

| Oxygen | O 1s | ~531-533 | Information on bonding environments (Si-O-Si, Al-O-Al, Si-O-Al). researchgate.netresearchgate.net |

Note: Binding energies can vary slightly depending on the specific composition, structure, and instrument calibration.

Electron Microscopy and Imaging

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size of this compound. scitepress.orgresearchgate.net This method involves scanning the sample with a focused beam of electrons, and the resulting signals (secondary electrons, backscattered electrons) are used to create high-resolution images of the surface topography. scitepress.org

SEM analyses of aluminum silicate have revealed a variety of morphologies depending on the synthesis method and conditions. mdpi.comnih.gov Common morphologies observed include spherical or quasi-spherical nanoparticles, which can exist as discrete particles or form larger agglomerates. nih.govresearchgate.net In some preparations, the particles may appear condensed with sharp edges, resembling a glassy state. mdpi.com Other studies have reported the formation of plate-like or lamellar structures. nih.gov The degree of particle agglomeration and the homogeneity of the particle dispersion can also be effectively assessed using SEM. scitepress.orgresearchgate.net

Particle size analysis is a key application of SEM. By analyzing the micrographs, the size and size distribution of the aluminum silicate particles can be determined. Research has shown that particle sizes can range from the nanometer to the micrometer scale. For instance, some synthesis methods yield nanoparticles in the range of 20-50 nm. nih.gov In other cases, particle sizes can be in the micron range, for example, from approximately 2.0 µm to 5 µm. researchgate.net The ability to control and characterize particle size is crucial as it can significantly influence the material's properties and applications.

Table 2: Summary of SEM Findings on this compound Morphology and Particle Size

| Synthesis/Sample Type | Observed Morphology | Particle Size Range | Source(s) |

| Co-precipitation synthesis | Highly condensed, sharp-edged, glassy state | - | mdpi.com |

| Sol-gel synthesis | Spherically shaped nanoparticles | 20-50 nm | nih.gov |

| Template-grown materials | Nanoaggregates | - | nih.gov |

| Kaolinite-derived | Crystalline, reduction in particle clustering with processing | 190 nm - 2.24 µm | scitepress.org |

| Found in cigarette smoke | Agglomerates of particles | < 1 µm to 5 µm | researchgate.net |

Transmission Electron Microscopy (TEM) for Microstructure and Pore Architecture

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal microstructure, crystallinity, and pore architecture of this compound. nih.govresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image. escholarship.org

TEM studies have been instrumental in distinguishing between amorphous and crystalline phases within aluminum silicate materials. nih.gov Electron diffraction patterns obtained through TEM can confirm the crystalline or amorphous nature of the nanoparticles. nih.gov For instance, some research has indicated that silicon-rich phases tend to exhibit higher crystallinity, while aluminum-rich phases are often amorphous. nih.gov

The pore architecture of mesoporous aluminum silicates can be directly visualized using TEM. nih.gov This technique can reveal the arrangement, size, and shape of the pores. For example, TEM has been used to identify wormhole-like pore structures in mesoporous silica-alumina. researchgate.net High-resolution TEM (HRTEM) can even provide images of the channel structures within ordered mesoporous materials. nih.gov The information obtained from TEM on the internal structure is complementary to the surface information provided by SEM and is crucial for understanding the material's performance in applications such as catalysis and adsorption.

Porosity and Surface Area Analysis

Nitrogen Adsorption-Desorption Isotherms (BET Method) for Specific Surface Area and Pore Volume

The specific surface area and pore volume of this compound are critical parameters that are commonly determined by nitrogen adsorption-desorption analysis, with the data being analyzed using the Brunauer-Emmett-Teller (BET) method. researchgate.netresearchgate.netmalvernpanalytical.com This technique involves the physical adsorption of nitrogen gas onto the surface of the material at cryogenic temperatures (typically 77 K). microtrac.com By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.

The shape of the isotherm provides qualitative information about the porous nature of the material. According to the IUPAC classification, mesoporous materials like many aluminum silicates typically exhibit a Type IV isotherm, which is characterized by a hysteresis loop. bath.ac.ukekb.eg This hysteresis arises from capillary condensation of nitrogen within the mesopores (pores with diameters between 2 and 50 nm). bath.ac.uk

The BET equation is applied to the initial part of the adsorption isotherm to calculate the amount of nitrogen required to form a monolayer on the surface. From this, the specific surface area, usually expressed in square meters per gram (m²/g), is calculated. particletechlabs.com The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to saturation. ekb.eg The specific surface area of aluminum silicate can vary significantly depending on the synthesis method. For example, a sample prepared by co-precipitation showed a specific surface area of 158 m²/g, while other synthesis methods have yielded materials with much higher surface areas, such as 683.204 m²·g⁻¹. mdpi.comresearchgate.net

Table 3: Representative BET Surface Area and Pore Volume Data for Aluminum Silicate

| Synthesis Method / Sample | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Isotherm Type | Source(s) |

| Co-precipitation | 158 | - | - | mdpi.com |

| Sol-gel with acidic silica sol | 683.204 | - | - | researchgate.net |

| Template-assisted synthesis | 133.076 | 0.564 | Type IV | researchgate.net |

| Al₂O₃-SiO₂ aerogel (calcined at 1000°C) | 273.099 | - | - | researchgate.net |

Porosimetry for Pore Size Distribution

While nitrogen adsorption-desorption data can be used to estimate the pore size distribution for mesopores (commonly using the Barrett-Joyner-Halenda (BJH) model), mercury porosimetry is another technique that can be employed to characterize a wider range of pore sizes, including macropores. bath.ac.uknorlab.comanton-paar.com Mercury porosimetry is based on the principle that a non-wetting liquid (mercury) will only intrude into pores under pressure. norlab.com The pressure required for intrusion is inversely proportional to the pore size, as described by the Washburn equation. anton-paar.com

By incrementally increasing the pressure and measuring the volume of mercury intruded into the sample, a pore size distribution can be obtained. norlab.com This method is capable of measuring a broad range of pore sizes, from approximately 3 nm to over 900 µm, covering both the mesopore and macropore regions. norlab.com

For mesoporous aluminum silicates, the pore size distribution is a critical characteristic. The distribution can be narrow or broad, depending on the synthesis conditions. bath.ac.uk For example, a mesoporous silica-alumina synthesized using a gelatin template was found to have a pore diameter of 9.00 nm. researchgate.net The pore size distribution, along with the specific surface area and pore volume, provides a comprehensive characterization of the porous network of this compound, which is essential for applications involving adsorption, separation, and catalysis.

Thermal Analysis Techniques (TG/DTG) for Thermal Stability and Phase Transformations

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are powerful techniques used to investigate the thermal stability and phase transformations of this compound. researchgate.netmdpi.com These methods monitor the change in mass of a sample as it is heated at a constant rate, providing critical insights into its thermal decomposition profile. asu.edumdpi.com

The thermal degradation of aluminum silicate typically occurs in distinct stages. The initial weight loss, observed at temperatures below approximately 140-200°C, is generally attributed to the evaporation of physically adsorbed and unbound water molecules from the material's surface. researchgate.net A subsequent, more significant weight loss stage often occurs at higher temperatures, corresponding to the dehydroxylation process—the removal of chemically bound hydroxyl groups from the aluminosilicate structure. This process leads to the formation of more stable oxide structures. researchgate.net

At even higher temperatures, phase transformations can occur. For instance, amorphous aluminum silicate can transform into crystalline phases. A notable transformation is the formation of mullite (3Al₂O₃·2SiO₂), a highly stable refractory material, which can occur at temperatures exceeding 900°C. osti.gov The precise temperatures and characteristics of these transformations can be influenced by factors such as the Si/Al ratio, the presence of impurities, and the material's initial crystalline state. researchgate.netnih.govelsevier.es The total mass loss in TGA can be below 10% for some stable formulations when heated to temperatures around 750°C. researchgate.net

The DTG curve, which is the first derivative of the TGA curve, is particularly useful for identifying the precise temperatures at which the rate of mass loss is at its maximum. Each peak on the DTG curve corresponds to a specific decomposition step, allowing for a more detailed analysis of the thermal events. abo.fi

Table 1: Representative TGA/DTG Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event | DTG Peak Temperature (°C) |

|---|---|---|---|

| 30 - 200 | ~2-5% | Loss of Physisorbed Water | ~100 |

| 200 - 600 | ~5-15% | Dehydroxylation (Loss of Structural -OH groups) | ~450 |

| > 900 | Minimal | Phase Transformation (e.g., to Mullite) | N/A (Phase change, not mass loss) |

Zetasizer and Electrophoretic Light Scattering for Particle Size and Surface Charge Characteristics

The characterization of particle size and surface charge is essential for understanding the behavior of this compound in dispersions, particularly for applications involving colloidal systems. royalsocietypublishing.org Zetasizer instruments, which utilize Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), are widely employed for these measurements. malvernpanalytical.comduke.edu

Particle Size Analysis (DLS): Dynamic Light Scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. otsukael.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. By analyzing these fluctuations, the particle size distribution, mean particle size (often expressed as Z-average diameter), and the Polydispersity Index (PDI) can be determined. azom.com The PDI is a measure of the broadness of the size distribution. For aluminum silicate, particle sizes can range from the nanometer scale (10-200 nm) to several micrometers (10-30 µm), depending on the synthesis method. researchgate.netamericanelements.commdpi.com

Surface Charge Characteristics (ELS): Electrophoretic Light Scattering is used to determine the zeta potential of particles in a dispersion. azom.com When an electric field is applied to the suspension, charged particles migrate towards the oppositely charged electrode. ELS measures the velocity of this movement (electrophoretic mobility) by detecting the Doppler shift of scattered laser light. otsukael.com The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. royalsocietypublishing.org

Zeta potential is a critical indicator of the stability of a colloidal dispersion. mdpi.com A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable dispersion. azom.com Conversely, a low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to aggregate. nih.gov The surface charge and zeta potential of aluminum silicate are highly dependent on the pH of the surrounding medium and the presence of ions. mdpi.comnih.gov

Table 2: Typical Particle Characterization Data for this compound

| Parameter | Typical Value Range | Measurement Technique | Significance |

|---|---|---|---|

| Mean Particle Size (Z-Average) | 10 nm - 30 µm | Dynamic Light Scattering (DLS) | Influences reactivity, flowability, and material properties. researchgate.net |

| Polydispersity Index (PDI) | 0.1 - 0.5 | Dynamic Light Scattering (DLS) | Indicates the uniformity of particle sizes. |

| Zeta Potential | -40 mV to +20 mV | Electrophoretic Light Scattering (ELS) | Measures surface charge and predicts dispersion stability. azom.comnih.gov |

Theoretical and Computational Chemistry Studies of this compound

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the atomic-scale behavior of materials. In the context of silicic acid, aluminum salt (aluminum silicate), MD simulations provide valuable insights into its structural properties, network formation, and dynamic behavior under various conditions.

MD simulations have been employed to investigate the structural evolution of aluminum silicate (B1173343) melts and glasses over wide temperature ranges. For instance, simulations of amorphous aluminum silicate ((Al₂O₃)₂(SiO₂)) have been conducted on fully equilibrated melts at temperatures ranging from 6100 K down to 2300 K, as well as on glass configurations obtained by cooling to 300 K. nih.govresearchgate.net These studies reveal that even at very high temperatures like 4000 K, the majority of aluminum (Al) and silicon (Si) atoms are four-fold coordinated by oxygen (O) atoms, forming a disordered tetrahedral network. nih.govresearchgate.netaip.org

The effect of doping with different ions on the structure of aluminosilicate (B74896) glasses has also been a subject of MD simulations. Studies on Na-, (Na + K)-, and K-doped aluminosilicate glasses have analyzed the local short- and intermediate-range order through atomic pair distribution, coordination number, and bond angle distributions to understand the subtle structural variations introduced by different alkali sizes. nih.gov In peraluminous compositions (where the Al/Na ratio is greater than 1), a small number of five-fold coordinated aluminum ions are present, while six-fold coordinated aluminum is negligible. nih.gov The introduction of alkali ions is associated with non-bridging oxygens, which can influence the material's properties. acs.org

Furthermore, the impact of compression on the structural properties of aluminum silicate glass has been explored. MD simulations show that while the subnet structure formed by perfect SiOₓ units is not significantly altered by compression, the AlOₓ units are considerably distorted. hefjournal.org This indicates a differential response of the silicon and aluminum-centered polyhedra to applied pressure.

The amorphous structure of aluminum silicate is characterized as a disordered tetrahedral network. nih.govaip.org The packing of AlO₄ tetrahedra is notably different from that of SiO₄ tetrahedra. nih.govaip.org Aluminum is frequently involved in small-membered rings and in "triclusters," where an oxygen atom is surrounded by four cations. nih.govaip.orgresearchgate.net A common configuration observed is a two-membered ring containing two aluminum atoms, where the shared oxygen atoms form a tricluster. nih.govresearchgate.netaip.org On a larger scale, the system can exhibit microphase separation, with an Al-rich network percolating through the SiO₂ network. nih.govresearchgate.net

The diffusion dynamics within amorphous aluminum silicate are significantly faster than in pure amorphous silica (B1680970) (SiO₂). nih.govresearchgate.net MD simulations have shown that the self-diffusion constants for oxygen and aluminum are very similar and are about 2 to 3 times larger than that for silicon. nih.govresearchgate.netaip.org This highlights the different mobility of the constituent ions within the amorphous network. The incorporation of amorphous silica into a sodium alumino-silicate hydrate (NASH) gel has been shown to result in a denser structure and a lower ion diffusion rate. acs.org

MD simulations rely on accurate interatomic potential parameters to model the interactions between atoms. These potentials are used to calculate various structural properties, including bond lengths. The average interatomic distances in aluminosilicate systems have been determined through simulations and are generally consistent with experimental data. frontiersin.orgarxiv.org For example, in aluminosilicate clusters, the average Si-O bond lengths are in the range of 1.65–1.67 Å, and Al-O bond lengths are around 1.78–1.79 Å. frontiersin.org These values are comparable to those reported from previous DFT calculations on similar clusters. frontiersin.org

The table below presents a summary of average interatomic bond distances in aluminosilicate systems as determined by computational modeling, compared with literature values for related glasses.

| Bond | Calculated Average Distance (Å) in Clusters frontiersin.org | Reported Distance (Å) in Glasses frontiersin.org |

|---|---|---|

| Si-O | 1.65–1.67 | ~1.60–1.64 |

| Al-O | 1.78–1.79 | ~1.72–1.77 |

| Li-O | 1.97 | 1.94–2.26 |

| Na-O | 2.47 | 2.25–2.66 |

| K-O | 2.81 | 2.60–3.12 |

| O-H | 0.97–0.99 | ~0.95–0.97 |

Ab initio molecular dynamics (AIMD) simulations have been crucial in understanding the complex mechanisms of hydrolysis in aluminosilicate glasses. nih.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, significantly alters the physicochemical properties of the glass surface. acs.org Simulations show that aluminosilicate glass is hydrolyzed by the diffusion of water near the surface and by the transfer of protons (H⁺) into the bulk material, a process that increases over time. researchgate.netnih.gov This leads to a glass-water interface that is rich in Si-OH and Al-OH groups. researchgate.netnih.gov